![molecular formula C10H12N6O3 B11855690 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine CAS No. 918334-39-1](/img/structure/B11855690.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Acetamido Group Addition: The acetamido group is added through acylation reactions, typically using acetic anhydride or acetyl chloride as the acylating agents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the methylamino or acetamido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methylamine, acetic anhydride, or acetyl chloride under controlled pH and temperature.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism and cellular proliferation.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine ring system.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine and guanosine, this compound has a methylamino group and an acetamido group, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
918334-39-1 |
|---|---|
分子式 |
C10H12N6O3 |
分子量 |
264.24 g/mol |
IUPAC名 |
2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)15-5-16(8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChIキー |
PJVHGUJGQWIEDE-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
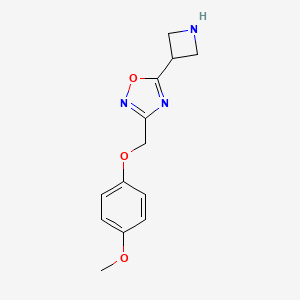
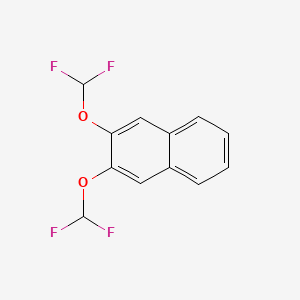

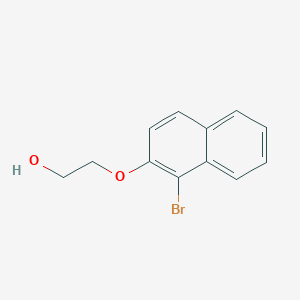
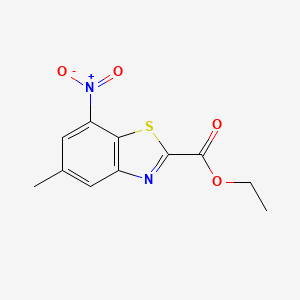
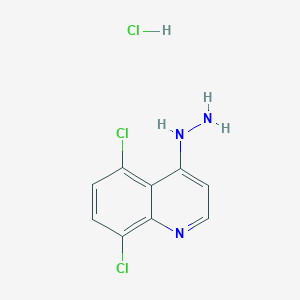

![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
